molecular formula C16H12Br2O B8322127 2-Bromo-1-(7-bromo-9,10-dihydrophenanthren-2-yl)ethanone

2-Bromo-1-(7-bromo-9,10-dihydrophenanthren-2-yl)ethanone

Cat. No. B8322127
M. Wt: 380.07 g/mol
InChI Key: AODFNFXMJJCHFR-UHFFFAOYSA-N
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Patent
US09156823B2

Procedure details

A degassed mixture of 2,7-dibromo-9,10-dihydrophenanthrene (3.5 g, 10.35 mmol), tributyl-(1-ethoxyvinyl)tin (3.8 mL, 11.4 mmol), tetrakis(triphenylphosphine)palladium(0) (598 mg, 0.52 mmol) and dichloro[1,1-bis(diphenyl-phosphino)ferrocene]palladium(II) (378 mg, 0.52 mmol) in 1,4-dioxane (1.0 mL) was heated to 85° C. for 18 hours, cooled to room temperature and N-bromosuccinimide (2.21 g, 12.42 mmol) and water (25 mL) were added. The reaction mixture was stirred at room temperature for 2 hours, diluted with ethyl acetate. The organics were washed with water and brine, dried (Na2SO4), and concentrated. The crude residue was purified by flash chromatography to yield 2-bromo-1-(7-bromo-9,10-dihydrophenanthren-2-yl)ethanone (635 mg, 16%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichloro[1,1-bis(diphenyl-phosphino)ferrocene]palladium(II)
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
598 mg
Type
catalyst
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][C:9]([Br:16])=[CH:10][CH:11]=3)[CH2:6][CH2:5][C:4]=2[CH:3]=1.[CH2:17]([Sn](CCCC)(CCCC)C(OCC)=C)[CH2:18]CC.BrN1C(=[O:41])CCC1=O.O>O1CCOCC1.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:16][CH2:9][C:10]([C:11]1[CH:18]=[CH:17][C:6]2[C:5]3[C:4](=[CH:3][C:2]([Br:1])=[CH:15][CH:14]=3)[CH2:13][CH2:8][C:7]=2[CH:12]=1)=[O:41] |^1:59,61,80,99|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC=2CCC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
dichloro[1,1-bis(diphenyl-phosphino)ferrocene]palladium(II)
Quantity
378 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
598 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
2.21 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C1=CC=2CCC3=CC(=CC=C3C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 635 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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